

In-Depth Technical Guide: Spectroscopic Data of 2-(3,5-Difluorophenyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

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Introduction

2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring attached to a difluorinated phenyl group, is a key component in the development of various therapeutic agents. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the spectroscopic data for **2-(3,5-Difluorophenyl)pyrrolidine**, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is crucial for the unambiguous identification, characterization, and quality control of this important chemical entity.

Molecular Structure and Isomerism

The core structure of the topic compound consists of a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) substituted at the 2-position with a 3,5-difluorophenyl group. It is important to distinguish this isomer from its positional isomers, such as 2-(2,4-difluorophenyl)pyrrolidine or 2-(2,5-difluorophenyl)pyrrolidine, as each will exhibit unique spectroscopic properties. The synthesis of related isomers, such as R-2-(2,5-difluorophenyl)pyrrolidine, has been documented in the context of preparing intermediates for pharmaceuticals like Larotrectinib.[1]

Caption: Molecular structure of **2-(3,5-Difluorophenyl)pyrrolidine**.

Synthesis and Characterization

The synthesis of 2-arylpyrrolidines can be achieved through various synthetic routes. One common approach involves the asymmetric synthesis starting from γ -chloro N-(tert-butanesulfinyl)ketimines, which allows for the enantioselective formation of either (S)- or (R)-2-arylpyrrolidines.^[2] Another established method is the diastereoselective addition of Grignard reagents to chiral γ -chlorinated N-tert-butanesulfinyl imines.^{[3][4]} Palladium-catalyzed α -arylation of N-Boc pyrrolidine also represents a powerful method for the synthesis of these compounds.

While specific experimental data for the synthesis of **2-(3,5-difluorophenyl)pyrrolidine** is not readily available in the provided search results, the general synthetic strategies for analogous compounds provide a framework for its preparation. Following synthesis, purification is typically achieved by chromatographic methods, and the structural confirmation relies heavily on the spectroscopic techniques discussed below.

Spectroscopic Data

A comprehensive analysis of ^1H NMR, ^{13}C NMR, and Mass Spectrometry data is essential for the structural elucidation and purity assessment of **2-(3,5-Difluorophenyl)pyrrolidine**. While a complete experimental dataset for the target molecule is not available in the provided search results, a detailed interpretation based on analogous structures and theoretical predictions is presented. For comparison, ^1H NMR data for the related compound (R)-2-(2,5-difluorophenyl)pyrrolidine has been reported.^{[5][6]}

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-(3,5-Difluorophenyl)pyrrolidine** is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the difluorophenyl group.

Experimental Protocol (Hypothetical): A sample of **2-(3,5-Difluorophenyl)pyrrolidine** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Expected ^1H NMR Data:

Protons	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
Pyrrolidine CH (C2)	~4.2 - 4.5	t or dd	
Pyrrolidine CH ₂ (C5)	~3.0 - 3.3	m	
Pyrrolidine CH ₂ (C3, C4)	~1.7 - 2.2	m	
Pyrrolidine NH	~1.5 - 2.5 (broad)	s (br)	
Aromatic CH (C2', C6')	~6.8 - 7.1	d or m	
Aromatic CH (C4')	~6.6 - 6.8	t or m	

Interpretation:

- The proton at the C2 position of the pyrrolidine ring, being adjacent to both the nitrogen atom and the aromatic ring, is expected to be the most downfield of the aliphatic protons.
- The protons on the C5 methylene group, adjacent to the nitrogen, will also be deshielded compared to the other pyrrolidine methylene groups.
- The protons on the C3 and C4 methylene groups will appear as complex multiplets in the upfield region of the aliphatic section.
- The N-H proton signal is typically broad and its chemical shift can vary with concentration and solvent.
- The aromatic region will show signals characteristic of a 3,5-disubstituted benzene ring. The two equivalent protons at the C2' and C6' positions will likely appear as a doublet or multiplet, while the proton at the C4' position will appear as a triplet or multiplet due to coupling with the fluorine atoms and adjacent protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Hypothetical): The ^{13}C NMR spectrum would be acquired on the same instrument as the ^1H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Expected ^{13}C NMR Data:

Carbon	Expected Chemical Shift (ppm)
Pyrrolidine C2	~60 - 65
Pyrrolidine C5	~45 - 50
Pyrrolidine C3, C4	~25 - 35
Aromatic C1'	~140 - 145 (d)
Aromatic C3', C5'	~160 - 165 (dd)
Aromatic C2', C6'	~100 - 105 (d)
Aromatic C4'	~105 - 110 (t)

Interpretation:

- The C2 carbon of the pyrrolidine ring, bonded to the nitrogen and the phenyl group, will be the most downfield of the aliphatic carbons.
- The C5 carbon, adjacent to the nitrogen, will also be deshielded.
- The C3 and C4 carbons will appear in the upfield aliphatic region.
- The aromatic carbons will exhibit characteristic chemical shifts and splitting patterns due to coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C3' and C5') will show a large one-bond coupling constant, appearing as a doublet of doublets. The other aromatic carbons will show smaller two- and three-bond C-F couplings.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Hypothetical): A dilute solution of the compound would be introduced into a mass spectrometer, likely using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Expected Mass Spectrometry Data:

- Molecular Ion (M^+) or Pseudomolecular Ion ($[M+H]^+$): The molecular weight of **2-(3,5-Difluorophenyl)pyrrolidine** ($C_{10}H_{11}F_2N$) is 183.20 g/mol. Therefore, the mass spectrum should show a prominent peak at m/z 183 (for EI) or 184 (for ESI+).
- Major Fragmentation Pathways: Common fragmentation pathways for 2-arylpyrrolidines involve cleavage of the bond between the pyrrolidine ring and the aromatic ring, as well as fragmentation of the pyrrolidine ring itself. Expected fragment ions would include the loss of the pyrrolidine ring or parts of it, and the formation of a stable difluorophenyl-containing cation.

Caption: A typical workflow for the synthesis and characterization of **2-(3,5-Difluorophenyl)pyrrolidine**.

Conclusion

The spectroscopic data of **2-(3,5-Difluorophenyl)pyrrolidine** provides a unique fingerprint for its identification and characterization. While a complete, experimentally verified dataset is not publicly available in the provided search results, the expected 1H NMR, ^{13}C NMR, and mass spectral data can be predicted with a reasonable degree of accuracy based on the known properties of similar compounds. For researchers and scientists working with this molecule, obtaining high-quality experimental spectra and performing a thorough analysis as outlined in this guide is paramount for ensuring the identity, purity, and quality of their materials, which is a critical step in the drug development pipeline.

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